2-(2,6-Dichlorophenyl)-2-(2-nitroanilino)acetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-18893 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of R-18893 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
R-18893 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert R-18893 into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
R-18893 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study RNA-directed DNA polymerase inhibition.
Biology: Investigated for its effects on viral replication and potential antiviral properties.
Medicine: Explored as a potential therapeutic agent for HIV-1 infection.
Industry: Utilized in the development of antiviral drugs and as a reference compound in pharmaceutical research
Mechanism of Action
R-18893 exerts its effects by inhibiting RNA-directed DNA polymerase, an enzyme crucial for the replication of HIV-1. The compound binds to the active site of the enzyme, preventing the synthesis of viral DNA from RNA templates. This inhibition disrupts the viral replication cycle, reducing the viral load in infected individuals .
Comparison with Similar Compounds
Similar Compounds
R-89439 (Loviride): Another RNA-directed DNA polymerase inhibitor with similar antiviral properties.
Nevirapine: A non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection.
Efavirenz: Another non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action
Uniqueness
R-18893 is unique due to its specific binding affinity and inhibition profile. Unlike some other inhibitors, it has shown a distinct lack of cross-resistance with other compounds, making it a valuable candidate for combination therapies .
Properties
Molecular Formula |
C14H11Cl2N3O3 |
---|---|
Molecular Weight |
340.2 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-2-(2-nitroanilino)acetamide |
InChI |
InChI=1S/C14H11Cl2N3O3/c15-8-4-3-5-9(16)12(8)13(14(17)20)18-10-6-1-2-7-11(10)19(21)22/h1-7,13,18H,(H2,17,20) |
InChI Key |
BSFPWNBIKBSHRL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(C2=C(C=CC=C2Cl)Cl)C(=O)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)NC(C2=C(C=CC=C2Cl)Cl)C(=O)N)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
R-18893; R-18893; R18893. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.